2-Methyltetrahydrothiophen

Übersicht

Beschreibung

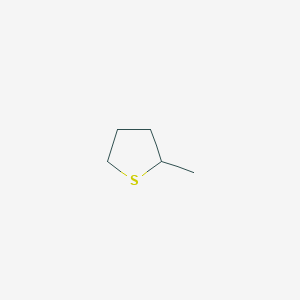

2-Methyltetrahydrothiophene is a chemical compound with the molecular formula C5H10S . It is also known as 2-methylthiolane . It appears as a clear colorless to light yellow liquid .

Synthesis Analysis

Thiophene derivatives, including 2-Methyltetrahydrothiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-Methyltetrahydrothiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of this compound is 102.2 .Chemical Reactions Analysis

Thiophene and its derivatives, including 2-Methyltetrahydrothiophene, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

2-Methyltetrahydrothiophene has a molecular weight of 102.2 . It is a liquid at 20 degrees Celsius . Its density is 1.119 g/mL at 25 °C . The compound has a refractive index of n20/D 1.508 .Wissenschaftliche Forschungsanwendungen

Organische Synthese und pharmazeutische Chemie

2-Methyltetrahydrothiophen: ist ein wertvoller Baustein in der organischen Synthese. Seine Einarbeitung in verschiedene molekulare Strukturen kann zu Verbindungen mit signifikanter biologischer Aktivität führen. Zum Beispiel sind Thiophenderivate bekannt für ihre pharmakologischen Eigenschaften, darunter Antikrebs-, entzündungshemmende und antimikrobielle Wirkungen . Die Vielseitigkeit von this compound ermöglicht es pharmazeutischen Chemikern, fortschrittliche Verbindungen zu entwickeln, die auf bestimmte therapeutische Anwendungen zugeschnitten sind.

Materialwissenschaften und Korrosionsschutz

In den Materialwissenschaften dienen This compound-Derivate als Korrosionsinhibitoren, die für den Schutz von Metallen und Legierungen in aggressiven Umgebungen unerlässlich sind . Ihre Fähigkeit, Schutzschichten auf Metalloberflächen zu bilden, macht sie zu einem integralen Bestandteil der industriellen Chemie und stellt die Langlebigkeit und Haltbarkeit von Materialien sicher.

Organische Halbleiter

Der Thiophenring ist ein Kernbestandteil in der Entwicklung von organischen Halbleitern. This compound kann zur Synthese von Molekülen verwendet werden, die eine hohe Ladungsträgermobilität aufweisen, was sie für die Verwendung in organischen Feldeffekttransistoren (OFETs) geeignet macht . Diese Materialien sind entscheidend für die Weiterentwicklung flexibler und leichter elektronischer Geräte.

Organische Leuchtdioden (OLEDs)

This compound: -basierte Moleküle spielen eine wichtige Rolle bei der Herstellung von OLEDs. Die elektronischen Eigenschaften von Thiophenderivaten machen sie zu exzellenten Kandidaten für emittierende Schichten in OLEDs und tragen zur Produktion von hocheffizienten und hellen Displays bei .

Molekularstrahl-Fourier-Transform-Mikrowellenspektroskopie

Im Bereich der Spektroskopie wurde This compound mithilfe der Molekularstrahl-Fourier-Transform-Mikrowellenspektroskopie (MB-FTMW) untersucht. Diese Technik ermöglicht die konformative Analyse von schwefelhaltigen Ringen und liefert hochpräzise molekulare Parameter, die für das Verständnis des Verhaltens der Verbindung in verschiedenen Anwendungen unerlässlich sind .

Synthese heterozyklischer Verbindungen

This compound: ist an der Synthese heterozyklischer Verbindungen durch verschiedene Kondensationsreaktionen beteiligt. Diese Reaktionen sind von grundlegender Bedeutung für die Herstellung einer breiten Palette von Thiophenderivaten mit unterschiedlichen Eigenschaften und Anwendungen, von der industriellen Chemie bis zur Pharmakologie .

Safety and Hazards

2-Methyltetrahydrothiophene is a highly flammable liquid and vapor . It can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this compound .

Eigenschaften

IUPAC Name |

2-methylthiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPGNQYBSTXCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870909 | |

| Record name | 2-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1795-09-1 | |

| Record name | 2-Methyltetrahydrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K290J6114Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main structural characteristics of 2-Methyltetrahydrothiophene?

A1: 2-Methyltetrahydrothiophene is a cyclic thioether with a five-membered ring. Its molecular formula is C5H10S, and its molecular weight is 102.20 g/mol. [] Structural studies using gas-phase electron diffraction have revealed that the molecule adopts an asymmetric ring conformation. This conformation can be described as a frozen form along the pseudorotational pathway with specific phase angles and amplitudes. []

Q2: How does 2-Methyltetrahydrothiophene behave in a radiation environment?

A2: Research shows that unlike its oxygen analog, 2-methyltetrahydrofuran (MTHF), 2-methyltetrahydrothiophene (MTHT) does not trap electrons when irradiated in a glassy state at 77 K. [] Instead, it readily reacts with electrons, forming products with distinct optical absorption characteristics, potentially paramagnetic anions. Additionally, irradiation can lead to the formation of the MTHT cation radical. [] Interestingly, when MTHT is present as a solute in irradiated MTHF, it displays electron scavenging properties. []

Q3: Can you elaborate on the conformational behavior of the 2-Methyltetrahydrothiophene radical?

A3: Studies using electron spin resonance (ESR) spectroscopy have demonstrated that the 2-methyltetrahydrothiophene radical exhibits conformational flexibility. At low temperatures (77 K), the axial methyl conformation is favored over the equatorial conformation. Thermodynamic analysis suggests that the axial conformation is more stable by approximately 1.7 kcal/mol. []

Q4: Has the decomposition of 2-Methyltetrahydrothiophene been studied in the context of combustion?

A4: Theoretical studies employing density functional theory (DFT) have investigated the decomposition of 2-methyltetrahydrothiophene under conditions relevant to coal fires. The results suggest that C-S bond cleavage is the preferred decomposition pathway compared to C-C β bond-scission, based on the calculated activation barriers. Additionally, direct oxidation of 2-methyltetrahydrothiophene by molecular oxygen appears to be less favorable due to high energy barriers. []

Q5: Are there any studies on the hydrogenolysis of 2-Methyltetrahydrothiophene?

A5: Yes, theoretical investigations using MP2 calculations have explored the hydrogenolysis of 2-methyltetrahydrothiophene over molybdenum disulfide (MoS2) and tungsten disulfide (WS2) catalysts. The results suggest that the hydrogenolysis leads to the formation of 1-pentanethiol adsorbed on the catalyst surface. Furthermore, the activation energies for hydrogenolysis were found to vary depending on the specific catalyst used. []

Q6: Is 2-Methyltetrahydrothiophene used as a starting material for synthesis?

A6: Yes, 2-methyltetrahydrothiophene can be electrochemically fluorinated to yield perfluoro-2-methyltetramethylenesulfur tetrafluoride. This process also produces other fluorinated derivatives, including perfluoro-3-methyltetramethylenesulfur tetrafluoride and perfluoropentamethylenesulfur tetrafluoride. []

Q7: Are there studies on the molecular structure of derivatives of 2-Methyltetrahydrothiophene?

A7: Yes, the molecular structure of cis-2-methyltetrahydrothiophene-1-oxide has been investigated using gas-phase electron diffraction. Similar to 2-methyltetrahydrothiophene, the molecule adopts an asymmetric ring conformation. Notably, the S=O bond exhibits a pseudoaxial orientation, and the methyl group at the 2-position is positioned nearly equatorially. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)